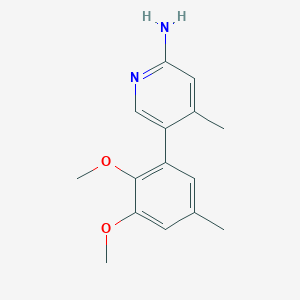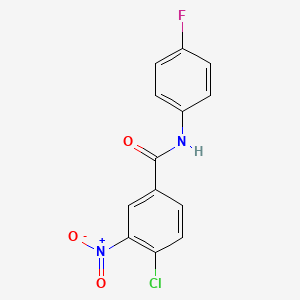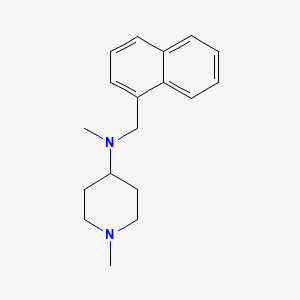![molecular formula C18H18N2O4 B5685505 4-[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5685505.png)
4-[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid is a synthetic compound that has been studied for its potential applications in scientific research. It is also known as MK-677 or Ibutamoren, and it belongs to a class of compounds called growth hormone secretagogues (GHSs). GHSs are compounds that stimulate the secretion of growth hormone from the pituitary gland, which can have a variety of effects on the body.
Mécanisme D'action
The mechanism of action of 4-[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid involves the stimulation of growth hormone secretion from the pituitary gland. GHSs like MK-677 bind to the growth hormone secretagogue receptor (GHSR), which is located in the hypothalamus. This binding leads to the activation of the GHSR, which in turn stimulates the secretion of growth hormone.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid are varied and complex. Studies have shown that GHSs like MK-677 can increase levels of growth hormone and IGF-1, which can have a variety of effects on the body. These effects include increased muscle mass and strength, improved bone density, and improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid in lab experiments is its ability to stimulate the secretion of growth hormone. This can be useful in studying the effects of growth hormone on various physiological processes. However, one limitation of using GHSs like MK-677 is that they can be expensive and difficult to obtain.
Orientations Futures
There are many potential future directions for research on 4-[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid and other GHSs. One area of interest is in the development of new drugs for the treatment of age-related diseases. Another area of interest is in the development of new therapies for conditions such as muscle wasting and osteoporosis. Additionally, further research is needed to fully understand the biochemical and physiological effects of GHSs and their potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 4-[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid involves several steps. The starting material is 2-methylbenzoyl chloride, which is reacted with methylamine to form the corresponding amide. This amide is then reacted with 4-aminobutyric acid to form the desired compound.
Applications De Recherche Scientifique
4-[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid has been studied for its potential applications in a variety of scientific research areas. One of the most promising areas of research is in the field of aging and age-related diseases. Studies have shown that GHSs like MK-677 can increase levels of growth hormone and insulin-like growth factor 1 (IGF-1), which can have anti-aging effects.
Propriétés
IUPAC Name |
4-[3-[(2-methylphenyl)carbamoyl]anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-12-5-2-3-8-15(12)20-18(24)13-6-4-7-14(11-13)19-16(21)9-10-17(22)23/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNGZTYUIDWKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-[(2-Methylphenyl)carbamoyl]anilino]-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole](/img/structure/B5685423.png)
![2-{[3-(methoxymethyl)piperidin-1-yl]methyl}-6-methylquinolin-4-ol](/img/structure/B5685429.png)


![4-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinazolin-2(1H)-one](/img/structure/B5685444.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5685459.png)

![3-(cyclopropylmethyl)-1-[2-(2-oxo-1-pyrrolidinyl)ethyl]-3-piperidinecarboxylic acid](/img/structure/B5685476.png)


![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[(2,4-difluorophenyl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5685498.png)
![N,N,4-trimethyl-5-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5685501.png)
